molecular formula C21H27N3O2 B4907637 N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B4907637
M. Wt: 353.5 g/mol
InChI Key: PZVRAGULUCYZJM-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,4-dimethylaniline with 2-(4-(2-methoxyphenyl)piperazin-1-yl)acetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological targets.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide
  • N-(3,4-dimethylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
  • N-(3,4-dimethylphenyl)-2-[4-(2-nitrophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-16-8-9-18(14-17(16)2)22-21(25)15-23-10-12-24(13-11-23)19-6-4-5-7-20(19)26-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVRAGULUCYZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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